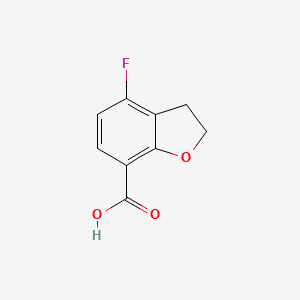

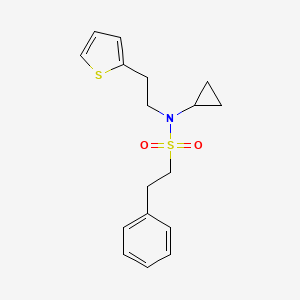

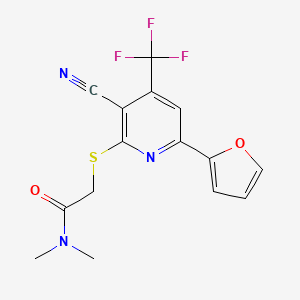

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Receptor Selectivity and CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, including structures related to "N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide," is a strategy for designing selective ligands for the 5-HT7 receptor. This approach leads to the identification of compounds with distinct antidepressant-like and pro-cognitive properties, showcasing their potential in treating CNS disorders without focusing on drug use, dosage, or side effects (Canale et al., 2016).

Wirkmechanismus

Target of Action

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a selective antagonist of the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds to certain types of opioid peptides in the brain . It is involved in various physiological processes, including pain perception, mood regulation, and stress response .

Mode of Action

As a KOR antagonist, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide works by binding to the KOR and blocking its activation . This prevents the receptor’s normal response to opioid peptides, thereby altering the signaling pathways that it regulates .

Biochemical Pathways

The blockade of KOR by N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, thereby reducing pain perception and potentially alleviating symptoms of stress-related disorders .

Pharmacokinetics

The pharmacokinetic properties of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to the compound’s bioavailability, ensuring that it reaches the KOR in sufficient concentrations to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide’s action include the inhibition of KOR activation and the subsequent alteration of various signaling pathways . These changes can result in a range of physiological effects, such as reduced pain perception and potential relief from symptoms of stress-related disorders .

Action Environment

The action, efficacy, and stability of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the KOR . Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

Eigenschaften

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c20-23(21,16-2-1-7-17-13-16)18-12-14-3-8-19(9-4-14)15-5-10-22-11-6-15/h1-2,7,13-15,18H,3-6,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBXDXYSSFSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2629488.png)

![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)

![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)

![(1R)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2629498.png)

![3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2629502.png)